N-(2-methoxyethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
This compound belongs to the pyrazolo[1,5-d][1,2,4]triazine class of heterocyclic molecules, characterized by a fused bicyclic core with a ketone group at position 2. The phenyl substituent at position 2 and the 2-methoxyethyl acetamide side chain at position 5 define its structural uniqueness.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-24-8-7-17-15(22)10-20-16(23)14-9-13(19-21(14)11-18-20)12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUZTCQUPWGISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=O)C2=CC(=NN2C=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C21H17N5O4
Molecular Weight: 403.398 g/mol
IUPAC Name: this compound
The compound features a pyrazolo[1,5-d][1,2,4]triazin core, which is known for its diverse biological activities. The methoxyethyl group enhances solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrazolo[1,5-d][1,2,4]triazin Core: This is achieved through cyclization reactions.
- N-acylation: The introduction of the acetamide group.
- Purification: Techniques like recrystallization or chromatography are employed to obtain the final product in high purity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazines exhibit notable anticancer properties . For example:
- In vitro Studies: The compound showed significant antiproliferative activity against various cancer cell lines with IC50 values ranging from 1.2 to 5.3 µM .
- Mechanism of Action: It is believed that the compound induces apoptosis through the activation of caspases and modulation of cell cycle progression .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties :
- Antibacterial Activity: Studies indicate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM .
- Antifungal Activity: It has shown efficacy against fungal strains like Candida albicans and Aspergillus niger .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Oxidative Stress Modulation: It appears to modulate oxidative stress levels within cells, enhancing its protective effects against cellular damage .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties against resistant strains. The findings revealed that this compound effectively inhibited bacterial growth at concentrations that were non-toxic to human cells .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazolo[1,5-d][1,2,4]triazin scaffold demonstrate promising anticancer properties. For example:
- Mechanism of Action: These compounds may inhibit specific kinases involved in cell proliferation and survival pathways. In vitro assays have shown that N-(2-methoxyethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.
Anti-inflammatory Effects
Research has suggested that the compound possesses anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines in macrophages:
- Case Study: A study demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary screenings have shown effectiveness against various bacterial strains:
- Test Results: In vitro tests revealed that it exhibits bactericidal effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Enzyme Inhibition Studies
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways:
- Example: It was found to act as a competitive inhibitor of certain phosphodiesterases (PDEs), which are crucial for regulating intracellular signaling pathways.
Targeting Nucleotide Metabolism
Given its structural similarity to nucleotide analogs, this compound may interfere with nucleotide metabolism:
- Research Findings: Studies indicate that it can inhibit enzymes such as thymidine kinase and deoxynucleoside kinases, which could lead to disruptions in DNA synthesis in rapidly dividing cells.
Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be used in creating novel materials:
- Composite Materials: Its incorporation into polymer matrices has been explored to enhance the mechanical properties and thermal stability of the resulting materials.
Nanotechnology
Research is ongoing into using this compound in nanotechnology applications:
- Nanocarriers for Drug Delivery: The compound's ability to form stable complexes with various drugs suggests potential use as a nanocarrier for targeted drug delivery systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyrazolo-Triazin vs. Pyrrolo-Triazin Derivatives
- Target Compound : Pyrazolo[1,5-d][1,2,4]triazin core with a rigid, planar structure. The ketone at position 4 serves as a hydrogen-bond acceptor, enhancing interactions with biological targets .
- Pyrrolo-Triazin Derivatives (e.g., Compound 20a, ): The pyrrolo-triazin core replaces the pyrazole ring with a pyrrole, altering electronic properties.
Pyrazolo-Triazin vs. Naphthyridine Derivatives
- Goxalapladib (): Features a 1,8-naphthyridine core, a larger heterocycle with additional nitrogen atoms.
Substituent Effects
Position 2 Aryl Modifications
Acetamide Side Chain Variations
*Calculated based on analogs; exact value unavailable.
Hydrogen-Bonding and Crystal Packing
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
